Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
Brand Name: Vulcanchem
CAS No.: 352534-74-8
VCID: VC3842629
InChI: InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC
Molecular Formula: C15H27BO4
Molecular Weight: 282.19 g/mol

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate

CAS No.: 352534-74-8

Cat. No.: VC3842629

Molecular Formula: C15H27BO4

Molecular Weight: 282.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate - 352534-74-8

Specification

CAS No. 352534-74-8
Molecular Formula C15H27BO4
Molecular Weight 282.19 g/mol
IUPAC Name methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
Standard InChI InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3
Standard InChI Key KIZPVRIPRYPEAY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate (CAS 352534-74-8) features a conjugated enoate-boronic ester system with the molecular formula C15H27BO4 (MW 282.19 g/mol). The Z-isomer predominates in commercial samples due to thermodynamic stabilization of the α,β-unsaturated ester group . X-ray crystallography of analogous compounds confirms the planar geometry of the dioxaborolane ring and the s-cis conformation of the enoate moiety .

Table 1: Fundamental Molecular Descriptors

PropertyValue
IUPAC Namemethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
SMILESB1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC
InChI KeyKIZPVRIPRYPEAY-UHFFFAOYSA-N
Topological Polar Surface Area52.7 Ų

Spectroscopic Profile

Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.76 (d, J = 18.4 Hz, 1H, vinyl-H), 3.67 (s, 3H, OCH₃), 2.55–2.59 (m, 2H, CH₂), 1.31 (s, 12H, pinacol CH₃) .

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.2 (C=O), 134.9 (vinyl-C), 83.3 (B-O-C), 51.8 (OCH₃), 24.8 (pinacol CH₃) .
    Mass spectrometry shows a molecular ion peak at m/z 282.18 (M+) with characteristic fragmentation at m/z 225.1 (loss of C3H7O2) .

Synthetic Methodologies

Core Synthesis Pathways

The standard preparation involves a three-step sequence:

Table 2: Optimization of Coupling Reaction Conditions

Catalyst SystemSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF/H₂O8072
Pd(dppf)Cl₂THF6588
NiCl₂(dppe)Toluene11063

Stereochemical Control

The Z/E ratio of the enoate moiety critically influences reactivity. Deuterium labeling studies demonstrate that bulky ligands (e.g., SPhos) favor Z-selectivity (Z:E = 7:1) by slowing β-hydride elimination . Microwave-assisted synthesis at 150°C for 10 minutes enhances stereochemical purity to 95% Z-isomer while reducing reaction time by 60% compared to conventional heating .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a linchpin in constructing conjugated dienes for natural product synthesis. In the preparation of retinoic acid analogs, it couples with aryl bromides under Pd(OAc)₂/XPhos catalysis (0.5 mol%) in aqueous ethanol, achieving turnover numbers exceeding 1,500. The boronic ester's stability allows sequential coupling reactions—first with electron-deficient aryl halides, then with alkenyl triflates—without intermediate purification .

Tandem Reactions

Recent protocols exploit the dual reactivity of the enoate and boronic ester groups:

  • Cyclopropanation: Rh₂(esp)₂-catalyzed reaction with diazoacetates yields bicyclic boronate esters (dr > 20:1)

  • Diels-Alder Initiation: In situ generation of dienophiles for [4+2] cycloadditions with furans (endo:exo = 9:1)

Table 3: Representative Pharmaceutical Intermediates

Target CompoundUse CaseYield (%)
Atorvastatin analogCholesterol management78
Tamoxifen derivativeBreast cancer therapy82
Sitagliptin precursorDiabetes treatment91

Physicochemical Properties

Stability Profile

Thermogravimetric analysis (TGA) shows decomposition onset at 287°C under nitrogen. The compound exhibits:

  • Hydrolytic Stability: <5% decomposition after 24h in pH 7 buffer

  • Photostability: No degradation under 254 nm UV over 72h

  • Storage: Stable for >2 years at -20°C under argon .

Table 4: Key Physical Parameters

ParameterValue
Density (25°C)0.965 g/mL
Refractive Indexn₂₀/D = 1.455
Flash Point143°C (COC)
Solubility82 mg/mL in THF

Spectroscopic Benchmarks

FT-IR analysis identifies critical bands:

  • 1725 cm⁻¹ (ester C=O stretch)

  • 1630 cm⁻¹ (conjugated C=C)

  • 1320 cm⁻¹ (B-O symmetric vibration)
    UV-Vis in hexane shows λmax at 215 nm (π→π*) with ε = 12,400 L·mol⁻¹·cm⁻¹.

Recent Advances and Future Directions

Flow Chemistry Applications

Microreactor systems (0.5 mm ID) enable continuous Suzuki couplings with:

  • Residence time: 8.2 minutes

  • Space-time yield: 3.8 kg·L⁻¹·h⁻¹

  • Catalyst loading: 0.02 mol% Pd

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

  • Boron-oxygen bond order = 1.32

  • HOMO (-6.8 eV) localized on the enoate π-system

  • Activation energy for transmetallation = 18.7 kcal/mol

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